4-(Phenylsulfonyl)morpholine

Catalog No.
S704809
CAS No.
5033-21-6
M.F
C10H13NO3S
M. Wt
227.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Phenylsulfonyl)morpholine

CAS Number

5033-21-6

Product Name

4-(Phenylsulfonyl)morpholine

IUPAC Name

4-(benzenesulfonyl)morpholine

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

InChI

InChI=1S/C10H13NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5H,6-9H2

InChI Key

LRXKXDGJVHZGBH-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2

4-(Phenylsulfonyl)morpholine is an organic compound characterized by the molecular formula C10H13NO3SC_{10}H_{13}NO_3S. It is a morpholine derivative where the morpholine ring is substituted with a phenylsulfonyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural features and biological activities .

Synthesis and Characterization:

4-(Phenylsulfonyl)morpholine is an organic molecule synthesized through various methods, including the reaction of morpholine with benzenesulfonyl chloride or sodium benzenesulfonate. Researchers have characterized this compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. PubChem, National Institutes of Health: )

  • Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The compound can be reduced to yield sulfoxide derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols are introduced under basic conditions.

Major Products Formed

  • Oxidation: Sulfone derivatives.
  • Reduction: Sulfoxide derivatives.
  • Substitution: Various substituted morpholine derivatives.

Research indicates that 4-(Phenylsulfonyl)morpholine exhibits significant biological activity, particularly in the context of cancer research. It has been studied for its potential as a pharmacophore in drug discovery, especially in developing anticancer agents. Its mechanism of action may involve interactions with specific molecular targets that regulate tumor-suppressive pathways, making it a promising candidate for treating conditions such as triple-negative breast cancer .

The synthesis of 4-(Phenylsulfonyl)morpholine typically involves the sulfonylation of morpholine using phenylsulfonyl chloride in the presence of a base, such as triethylamine. This reaction is generally conducted under mild conditions and yields the desired product efficiently. In industrial settings, continuous flow reactors may be employed to enhance yield and minimize by-products.

General Reaction Scheme

Morpholine+Phenylsulfonyl chloride4 Phenylsulfonyl morpholine\text{Morpholine}+\text{Phenylsulfonyl chloride}\rightarrow \text{4 Phenylsulfonyl morpholine}

4-(Phenylsulfonyl)morpholine finds applications across various domains:

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: Investigated for its potential therapeutic effects against cancer.
  • Medicine: Studied for its efficacy in treating various diseases, particularly those involving tumorigenesis.
  • Industry: Utilized in synthesizing specialty chemicals and intermediates .

The interaction studies of 4-(Phenylsulfonyl)morpholine focus on its ability to inhibit specific enzymes or receptors involved in disease processes. For instance, it has shown inhibitory activity against enzymes such as tyrosinase and aldose reductase. These interactions are crucial for understanding its pharmacological potential and guiding further research into its therapeutic applications .

Several compounds share structural similarities with 4-(Phenylsulfonyl)morpholine, each exhibiting unique properties:

Compound NameKey FeaturesUniqueness
4-[4-Morpholinyl(phenyl)methyl]morpholineContains an additional morpholinyl groupLacks the phenylsulfonyl group
2-Methyl-4-(phenylsulfonyl)morpholineContains a methyl group at the second positionAdds a methyl substituent impacting reactivity
4-(Phenylsulfanyl)pyridineContains a sulfanyl group instead of sulfonylDifferent functional group leading to distinct properties
4-[3-(Phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-oneMore complex structure with cyclohexeneCombines multiple functionalities not present in 4-(Phenylsulfonyl)morpholine

Uniqueness

The uniqueness of 4-(Phenylsulfonyl)morpholine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to engage multiple tumor-suppressive pathways makes it particularly valuable in anticancer drug development compared to similar compounds.

XLogP3

0.7

Other CAS

5033-21-6

Wikipedia

Morpholine, 4-(phenylsulfonyl)-

Dates

Modify: 2023-08-15

Explore Compound Types